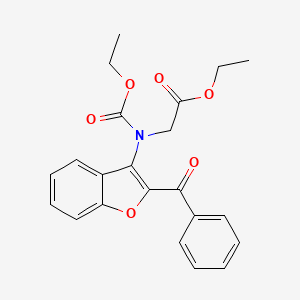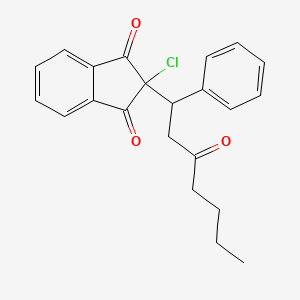
2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One possible route could involve the chlorination of an indene derivative followed by the introduction of the 3-oxo-1-phenylheptyl group through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential biological activity. Studies might focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might involve screening for activity against various diseases, optimizing the compound’s pharmacokinetic properties, and conducting preclinical and clinical trials.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione might include other indene derivatives with different substituents. Examples could include:
- 2-chloro-1H-indene-1,3(2H)-dione
- 2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its advantages and limitations.
Eigenschaften
CAS-Nummer |
42581-26-0 |
|---|---|
Molekularformel |
C22H21ClO3 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
2-chloro-2-(3-oxo-1-phenylheptyl)indene-1,3-dione |
InChI |
InChI=1S/C22H21ClO3/c1-2-3-11-16(24)14-19(15-9-5-4-6-10-15)22(23)20(25)17-12-7-8-13-18(17)21(22)26/h4-10,12-13,19H,2-3,11,14H2,1H3 |
InChI-Schlüssel |
MCFQDZAPFYTQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)
![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
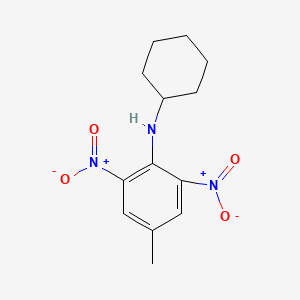



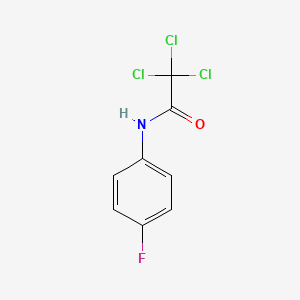
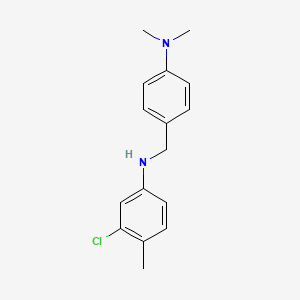

![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)

